3,5-Difluoro-4'-ethylbenzophenone
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Overview
Description
3,5-Difluoro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol . It is a halogenated benzophenone derivative, characterized by the presence of two fluorine atoms and an ethyl group attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-ethylbenzophenone typically involves the acylation of fluorinated benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-ethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: 3,5-Difluoro-4’-ethylbenzyl alcohol.
Oxidation: 3,5-Difluoro-4’-ethylbenzoic acid.
Scientific Research Applications
3,5-Difluoro-4’-ethylbenzophenone is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-ethylbenzophenone varies depending on its application. In photodynamic therapy, for example, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS) that can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA, leading to cell death through oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzophenone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and applications.
4’-Ethylbenzophenone: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
3,5-Difluoro-4’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
3,5-Difluoro-4’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science, medicinal chemistry, and industrial processes .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRYOEMIUOVFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374258 |
Source
|
Record name | 3,5-Difluoro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-11-6 |
Source
|
Record name | 3,5-Difluoro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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